D-Lysyl-O-benzyl-L-serine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
921933-69-9 |
|---|---|
Molecular Formula |
C16H25N3O4 |
Molecular Weight |
323.39 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C16H25N3O4/c17-9-5-4-8-13(18)15(20)19-14(16(21)22)11-23-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,17-18H2,(H,19,20)(H,21,22)/t13-,14+/m1/s1 |
InChI Key |
PFDALMCUYCOUDX-KGLIPLIRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Contextualization Within Dipeptide Chemistry and Protected Amino Acid Strategies
Dipeptides are organic compounds formed when two amino acids are joined by a single peptide bond. wikipedia.org They represent the simplest iteration of a peptide chain and are fundamental units in biochemistry and pharmaceutical sciences. wikipedia.orgresearchgate.net The synthesis of dipeptides with a defined sequence, such as D-Lysyl-O-benzyl-L-serine, is not a simple matter of mixing the constituent amino acids. masterorganicchemistry.com Such a direct approach would lead to a mixture of products, including the desired dipeptide, as well as dipeptides of Lys-Lys, Ser-Ser, and the isomeric L-Ser-D-Lys.
To achieve the synthesis of a specific dipeptide, chemists employ protecting group strategies. masterorganicchemistry.com These strategies involve temporarily blocking reactive functional groups on the amino acid monomers to prevent unwanted side reactions. masterorganicchemistry.compeptide.com In the case of this compound, both the lysine (B10760008) and serine residues are chemically modified. The synthesis of such a dipeptide requires a multi-step process involving the protection of the N-terminal amino group and any reactive side chains, formation of the peptide bond using a coupling agent, and subsequent deprotection steps. wikipedia.orgmasterorganicchemistry.com This controlled, stepwise approach is central to modern peptide synthesis. peptide.com
The use of protected amino acids is crucial for directing the reaction to form the desired peptide linkage and for preventing the formation of byproducts. masterorganicchemistry.com This methodology allows for the construction of complex peptides with precise sequences and stereochemistry. jpt.com
Significance of D Amino Acid Residues in Peptide Design and Biological Systems
The vast majority of proteins and peptides found in higher organisms are composed exclusively of L-amino acids. jpt.compsu.edu The incorporation of their mirror images, or D-amino acids, into a peptide sequence is a deliberate and strategic choice in chemical design. lifetein.combiopharmaspec.com The presence of the D-lysine residue in D-Lysyl-O-benzyl-L-serine imparts several important properties.
One of the most significant advantages of including D-amino acids is the enhanced stability of the resulting peptide against enzymatic degradation. lifetein.combiopharmaspec.com Proteases, the enzymes that break down proteins and peptides, are highly stereospecific and are generally adapted to recognize and cleave peptide bonds between L-amino acids. jpt.comlifetein.com Peptides containing D-amino acids are therefore more resistant to proteolysis, which can significantly increase their half-life in biological systems. lifetein.combiopharmaspec.com
Furthermore, the introduction of a D-amino acid can induce specific secondary structures and conformations in the peptide backbone. psu.edunih.gov This can lead to unique biological activities that are not observed in the corresponding all-L-peptide. lifetein.com The altered stereochemistry can also influence binding affinity to receptors and other biomolecules. jpt.com In some cases, D-amino acids are found in naturally occurring peptides, particularly in microorganisms, where they play specific biological roles. psu.edu
Role of O Benzyl Protection in Serine Derivatives for Synthetic Applications
Strategic Approaches in Peptide Bond Formation
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the most common method for peptide synthesis due to its efficiency and amenability to automation. researchgate.netresearchgate.net In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated by sequential addition of protected amino acids. researchgate.netpeptide.com This process involves repeated cycles of deprotection, washing, coupling, and washing. peptide.com
The synthesis of a dipeptide like this compound on a solid support would typically start with the attachment of the C-terminal residue, O-benzyl-L-serine, to the resin. To prevent unwanted side reactions, the reactive side chains of the amino acids must be protected. peptide.com A key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of unreacted materials and byproducts by simple filtration and washing. researchgate.net
Two main orthogonal protection schemes are commonly used in SPPS: Boc/Bzl and Fmoc/tBu. peptide.com
Boc/Bzl Strategy: In this approach, the α-amino group is temporarily protected with the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are protected with more acid-stable benzyl-based groups. peptide.com The Boc group is removed with moderate acid, such as trifluoroacetic acid (TFA), while the benzyl-based protecting groups require strong acids like hydrofluoric acid (HF) for cleavage. peptide.com
Fmoc/tBu Strategy: This is a widely used orthogonal scheme where the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, and acid-labile groups like tert-butyl (tBu) protect the side chains. researchgate.net The Fmoc group is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent. google.com
Recent advancements in SPPS include the use of continuous flow technology, which can reduce the excess of amino acids needed and allow for synthesis at elevated temperatures and pressures, leading to high purity and good yields. google.com
Solution-Phase Synthetic Routes
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), predates SPPS and involves carrying out the reactions in a homogeneous solvent system. researchgate.netresearchgate.net While often more time-consuming and requiring purification after each step, solution-phase synthesis is advantageous for large-scale production and for the synthesis of very long peptides or proteins through fragment condensation. peptide.comresearchgate.net
In the context of this compound, the synthesis would involve the coupling of a protected D-lysine derivative with a protected O-benzyl-L-serine derivative in a suitable organic solvent. The choice of protecting groups is critical to prevent side reactions and to allow for selective deprotection. researchgate.net The Boc/Bzl strategy is often preferred for solution-phase synthesis. researchgate.net The urethane (B1682113) moiety of the N-terminal Boc group helps to reduce the risk of epimerization during the activation step. researchgate.net
A typical solution-phase coupling reaction requires a coupling agent to activate the carboxylic acid group of the N-protected amino acid, facilitating nucleophilic attack by the amino group of the other amino acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. researchgate.net
Utilization of O-Benzyl-L-serine as a Protected Building Block
O-benzyl-L-serine is a crucial building block in the synthesis of peptides containing serine. chemimpex.com The benzyl group serves as a robust protecting group for the hydroxyl function of the serine side chain, preventing unwanted side reactions during peptide synthesis. peptide.comkyoto-u.ac.jp
Precursor Synthesis and Functionalization
The synthesis of O-benzyl-L-serine itself starts from L-serine. A common route involves the protection of the amino group, typically with a Boc group, followed by benzylation of the hydroxyl group using a reagent like benzyl bromide in the presence of a base such as sodium hydride. rsc.org Subsequent deprotection of the amino group yields the desired O-benzyl-L-serine. rsc.org An alternative one-step method for preparing amino acid benzyl esters, including that of serine, involves treatment with benzyl alcohol and p-toluenesulfonic acid in a solvent that allows for azeotropic removal of water, such as cyclohexane. researchgate.net
For its use in peptide synthesis, O-benzyl-L-serine is often further functionalized with an N-terminal protecting group, such as Boc or Fmoc. peptide.comchemimpex.com For instance, N-Boc-O-benzyl-L-serine is a commercially available derivative widely used in both solid-phase and solution-phase peptide synthesis. peptide.com
Coupling Reactions and Protecting Group Strategies
In the synthesis of this compound, the N-protected D-lysine is coupled to the C-protected O-benzyl-L-serine. The benzyl ether protecting group on the serine side chain is stable to the conditions used for the removal of both Boc (acidic) and Fmoc (basic) N-terminal protecting groups. peptide.compeptide.com
The choice of protecting groups for the lysine (B10760008) residue is also critical. The ε-amino group of lysine must be protected to prevent branching of the peptide chain. ug.edu.pl In a Boc-based synthesis, the ε-amino group is often protected with a group like 2-chlorobenzyloxycarbonyl (2-Cl-Z), which is stable to the TFA used for Boc removal but is cleaved by strong acids. peptide.com In an Fmoc-based synthesis, the Boc group is a common choice for protecting the lysine side chain, as it is stable to the basic conditions used for Fmoc removal and is cleaved during the final acidic cleavage from the resin. peptide.com
Incorporation of D-Lysine and Stereochemical Control
The incorporation of D-amino acids, such as D-lysine, into a peptide chain introduces a specific stereochemical configuration that can be crucial for the biological activity of the final peptide. jpt.com The use of D-amino acids can, for example, increase the stability of peptides against enzymatic degradation. jpt.com
Maintaining the stereochemical integrity of the chiral centers throughout the synthesis is of paramount importance. researchgate.net Racemization, the loss of stereochemical purity, can occur during the activation of the carboxylic acid group for peptide bond formation. peptide.com This is a significant concern, especially in solution-phase synthesis and fragment condensation. peptide.com
Several factors influence the degree of racemization, including the nature of the activating agent, the solvent, the temperature, and the structure of the amino acid itself. The use of coupling reagents like HOBt or its derivatives can significantly suppress racemization. researchgate.net In some cases, the choice of synthetic strategy can also impact stereochemical preservation, with divergent methodologies sometimes being preferred over convergent approaches in the synthesis of dendritic peptides based on lysine. researchgate.net
Diastereoselectivity in Peptide Synthesis
The synthesis of a specific diastereomer of a dipeptide, such as this compound, is fundamentally controlled by the stereochemistry of the starting amino acid derivatives. In this case, the desired product is the D-L isomer. The primary synthetic challenge is not the preferential formation of the D-L peptide bond over other isomers (like L-L or D-D), as this is dictated by the choice to couple a protected D-lysine derivative with a protected O-benzyl-L-serine derivative. Instead, the critical aspect of diastereoselectivity in this context is the prevention of epimerization (racemization) at the chiral α-carbon of either amino acid during the activation and coupling steps.
The mechanism of racemization for an N-protected amino acid typically proceeds through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxyl group, which is necessary for peptide bond formation, increases the acidity of the α-proton. A base present in the reaction mixture can abstract this proton, leading to a planar, achiral oxazolone (B7731731) structure. Subsequent nucleophilic attack by the amino group of the other amino acid can occur from either face of the planar intermediate, resulting in a mixture of diastereomeric peptides. The N-terminal protecting group significantly influences the rate of racemization, with urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) generally being superior in suppressing oxazolone formation compared to N-acyl groups. brieflands.com
Therefore, achieving high diastereoselectivity in the synthesis of this compound is synonymous with maintaining the chiral integrity of both the D-lysine and O-benzyl-L-serine precursors throughout the synthetic process.
Methodologies for Maintaining Chiral Integrity
Preserving the stereochemical configuration of amino acids during peptide synthesis is paramount for obtaining a chirally pure product. utep.edu Epimerization, the loss of chiral integrity, is a significant side reaction that can compromise the yield and purity of the target peptide. utep.edu Various strategies have been developed to minimize or prevent racemization during the critical carboxyl group activation and coupling stages.
The most effective methods involve the careful selection of coupling reagents, additives, protecting groups, and reaction conditions. wikipedia.orgchemrxiv.org Modern peptide synthesis often relies on coupling reagents that facilitate rapid amide bond formation while simultaneously suppressing the formation of the problematic oxazolone intermediate. peptide.com
Coupling Reagents and Additives:
The choice of coupling reagent is a critical factor in controlling racemization. Carbodiimides were among the first reagents used, but their activation of the carboxyl group can lead to significant racemization. wikipedia.org To circumvent this, additives are used which react with the activated intermediate to form a less reactive ester that is also less prone to racemization. wikipedia.orgpeptide.com Uronium and phosphonium (B103445) salt-based reagents are generally considered highly efficient and provide low levels of racemization. jpt.com
| Class | Reagent/Additive | Mechanism/Advantage | Reference |
|---|---|---|---|
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxyl group; EDC is often preferred in solution-phase as its urea (B33335) byproduct is water-soluble and easily removed. | brieflands.comwikipedia.org |
| Triazole Additives | HOBt (1-hydroxy-benzotriazole), HOAt (1-hydroxy-7-aza-benzotriazole) | Used with carbodiimides. They form active esters that are more stable against racemization than the O-acylisourea intermediate. HOAt is often more effective than HOBt. | wikipedia.orgpeptide.com |
| Uronium/Aminium Salts | HATU, HBTU, TBTU, T3P | Provide excellent coupling efficiency with low side-product formation and minimal racemization. T3P is noted for high efficiency and low toxicity. | jpt.com |
| Phosphonium Salts | BOP, PyBOP | Offer high coupling efficiency with a low risk of racemization, making them suitable for complex or difficult coupling reactions. | jpt.com |
| Other | Titanium Tetrachloride (TiCl4) | Used as a condensing agent in microwave-assisted synthesis, allowing for rapid peptide bond formation while retaining chiral integrity. | nih.gov |
Reaction Conditions and Techniques:
| Factor | Methodology | Rationale | Reference |
|---|---|---|---|
| Temperature | Lowering reaction temperatures. | Reduces the rate of both the desired coupling reaction and the undesired racemization side reaction. For microwave-assisted synthesis, reducing the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids like cysteine and histidine. | nih.gov |
| Base Selection | Use of hindered, non-nucleophilic bases. | Bases are required for neutralization steps and to catalyze the coupling. However, strong bases can promote racemization by abstracting the α-proton. Using a sterically hindered amine like collidine can minimize racemization. Adding the organic base quinoline (B57606) has also been shown to be effective. | nih.govacs.org |
| Protecting Groups | Utilizing urethane-type N-terminal protecting groups (Fmoc, Boc). | These groups are less likely to promote the formation of oxazolone intermediates compared to simple acyl groups, thus preserving the configuration of the chiral center. | brieflands.comwikipedia.org |
| Synthesis Phase | Solution-phase or solid-phase peptide synthesis (SPPS). | Both methods can be optimized to prevent racemization. In solution-phase, adding copper (II) chloride with HOBt has been used to suppress racemization during segment coupling. In SPPS, careful selection of resins and cleavage cocktails is crucial. | wikipedia.orgpeptide.com |
| Advanced Techniques | Microwave-assisted synthesis or flow chemistry. | Microwave energy can accelerate coupling reactions, reducing the time the activated amino acid is susceptible to racemization. Flow chemistry allows for precise control of reaction time and temperature, minimizing side reactions. | brieflands.comnih.govnih.gov |
By combining these methodologies—for instance, using a uronium salt like HATU with a hindered base at a controlled temperature—the synthesis of this compound can be achieved with a high degree of diastereomeric purity, ensuring that the chiral integrity of both the D-lysine and L-serine moieties is preserved.
Chromatographic Techniques for Purity Assessment in Research Batches
Chromatography is an indispensable tool for separating and quantifying the target dipeptide from unreacted starting materials, by-products, and other impurities in a synthesis batch.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of dipeptides. Reversed-phase HPLC (RP-HPLC) is particularly common, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 column is a typical choice for the stationary phase. researchgate.net
The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to effectively separate components with a range of polarities. Quantification is achieved by integrating the area of the analyte's peak in the chromatogram and comparing it to a standard of known concentration. Purity is determined by the relative peak area of the target compound compared to the total area of all detected peaks. For some applications, an enantiomeric purity of ≥99.5:0.5 can be confirmed via HPLC. sigmaaldrich.com
Table 1: Illustrative HPLC Parameters for Dipeptide Purity Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm particle size | Separates compounds based on hydrophobicity. |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile | Elutes compounds from the column. |
| Gradient | 5% to 95% B over 20 minutes | Ensures separation of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Maintains consistent and reproducible retention times. |
| Detection | UV at 214 nm and 254 nm | Detects the peptide bonds and the benzyl aromatic ring. |
| Injection Volume | 10 µL | Introduces a precise amount of the sample for analysis. |
While HPLC is dominant, other chromatographic techniques serve complementary roles. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can be used for purity analysis, particularly for determining stereochemical purity. nih.gov This method, however, requires the dipeptide to be chemically modified into a more volatile derivative. uni-giessen.de The derivatization process involves converting the dipeptide into a peptide ester, for example, by treatment with an alcohol and acetyl chloride, followed by acylation with reagents like trifluoroacetic acid anhydride (B1165640) (TFAA). uni-giessen.de
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique often used to monitor the progress of a chemical reaction in real-time, allowing chemists to determine when the starting materials have been consumed.
Spectroscopic Techniques for Structural Elucidation in Synthetic Research
Spectroscopic methods are essential for confirming that the correct chemical structure has been synthesized.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are crucial for structural verification. A ¹H NMR spectrum would confirm the presence of all expected protons and their chemical environments. chemicalbook.com For instance, the aromatic protons of the benzyl group would appear as a multiplet in the 7.3-7.5 ppm region. rsc.org The various methylene (B1212753) (CH₂) and methine (CH) protons of the lysine and serine backbones and side chains would have characteristic chemical shifts and coupling patterns. rsc.org Advanced 2D NMR techniques, such as HSQC and HMBC, can be used to definitively assign proton and carbon signals and confirm the connectivity between the amino acid residues.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzyl Aromatic (C₆H₅) | 7.35-7.50 | Multiplet (m) |
| Benzyl Methylene (O-CH₂-Ph) | 4.58-4.65 | Multiplet (m) |
| Serine α-CH | ~4.5 | Multiplet (m) |
| Serine β-CH₂ | 3.85-3.97 | Multiplet (m) |
| Lysine α-CH | ~4.3 | Multiplet (m) |
| Lysine Side Chain (β, γ, δ)-CH₂ | 1.4-1.9 | Multiplets (m) |
| Lysine ε-CH₂ | ~3.0 | Triplet (t) |
Note: Predicted values are based on data for O-benzyl-L-serine and general peptide structures and may vary based on solvent and pH. rsc.org
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized dipeptide and can provide structural information through fragmentation analysis. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed. researchgate.netkyoto-u.ac.jp The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized dipeptide. For this compound (C₁₉H₃₁N₃O₄), the expected monoisotopic mass would be confirmed by a prominent peak in the spectrum. High-resolution mass spectrometry (HR-MS) can determine the mass with high accuracy, further confirming the elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) involves selecting the parent ion and inducing fragmentation to produce a characteristic pattern of daughter ions, which helps to verify the amino acid sequence. researchgate.net
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₃₁N₃O₄ |
| Monoisotopic Mass | 381.2315 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ = 382.2389 |
Assessment of Stereochemical Purity in Dipeptide Synthesis
Ensuring the correct stereochemistry (D-lysine and L-serine) is critical, as stereoisomers can have vastly different biological activities. researchgate.net Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can sometimes occur during peptide synthesis. researchgate.net Therefore, methods to assess stereochemical purity are essential.
Chiral chromatography is the most direct method for this assessment. nih.gov This can be achieved using chiral stationary phases (CSPs) in HPLC that can differentiate between enantiomers or diastereomers. researchgate.netchromatographyonline.com Crown-ether based CSPs, for example, are particularly effective for separating D- and L-amino acid enantiomers and their derivatives. chromatographyonline.comshimadzu.co.uk Alternatively, the dipeptide can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified using standard, non-chiral (achiral) chromatography. researchgate.net Gas chromatography on a chiral column is also a powerful technique for separating stereoisomers, typically after derivatization to increase volatility. uni-giessen.de The successful synthesis protocol ensures that the stereochemical purity of the dipeptide is maintained. nih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Trifluoroacetic acid (TFA) |
| Trifluoroacetic acid anhydride (TFAA) |
| Acetyl chloride |
| O-benzyl-L-serine |
Biochemical and Chemical Biology Research Applications of D Lysyl O Benzyl L Serine Frameworks
Application as a Core Scaffold in Natural Product Synthesis Research
The D-Lysyl-O-benzyl-L-serine framework is a key intermediate in the laboratory synthesis of complex, biologically active molecules, particularly those containing the D-lysyl-L-serine core. The presence of the D-amino acid is often critical for the biological function of the final natural product. nih.gov
A prime example of the application of this framework is in the synthesis of the siderophore chrysobactin (B1668919). Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Chrysobactin, structurally identified as N-[N²-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine, is produced by the plant pathogenic bacterium Dickeya chrysanthemi (formerly Erwinia chrysanthemi) and is crucial for its virulence. nih.govnih.govucla.edu
The chemical synthesis of chrysobactin directly utilizes the core dipeptide structure. In a published synthetic route, a protected D-lysine derivative is coupled with L-serine benzyl (B1604629) ester, which is a component of the this compound framework. nih.gov This process involves the formation of the dipeptide bond, followed by deprotection steps to yield the final, optically pure natural product. nih.gov The D-lysine component is essential for its biological activity, which involves supplying iron to the bacterium. nih.govresearchgate.net The plant pathogen D. chrysanthemi EC16 has also been found to produce related compounds like cyclic trichrysobactin, a cyclic trimer of chrysobactin, further highlighting the importance of this core structure. acs.org
Table 1: Chrysobactin Synthesis Overview
| Step | Description | Key Reagents/Intermediates | Reference |
| 1. Coupling | The N-hydroxysuccinimide ester of a protected α-N-(2,3-dibenzyloxybenzoyl)-ε-N-Cbz-D-lysine is coupled with L-serine benzyl ester. | L-serine benzyl ester | nih.gov |
| 2. Deprotection | The protecting groups (benzyl and Cbz) are removed via hydrogenolysis. | H₂, Pd/C | nih.gov |
| 3. Final Product | Optically pure chrysobactin is obtained with high diastereomeric purity. | Chrysobactin | nih.gov |
The this compound scaffold is also valuable for creating analogues and derivatives of natural products to serve as biological probes. These probes are instrumental in studying the mechanisms of action, transport, and localization of the parent molecules.
In the context of chrysobactin, research has extended to developing tools to detect its presence. A monoclonal antibody was developed that specifically recognizes ferric chrysobactin. nih.gov This antibody was subsequently used to create a competitive immunoassay capable of detecting the siderophore in plant samples at nanomolar to picomolar concentrations (10⁻⁸ to 10⁻¹⁰ M). nih.gov This immunoassay functions as a highly sensitive biological probe for tracking the siderophore during plant infection.
Furthermore, the synthesis of linear amino acid- or peptide-substituted 2,3-dihydroxybenzoic acid (DHBA) siderophores has been explored. researchgate.net By modifying the core this compound structure—for example, by attaching reporter molecules like fluorophores—researchers can design probes to visualize siderophore uptake and distribution within biological systems. The development of fluorescent probes for lysine (B10760008), a key component of the dipeptide, demonstrates the feasibility of such chemical modifications for detection purposes. nih.govresearchgate.net
Exploration in Enzyme-Substrate or Inhibitor Interaction Studies
The unique chemical properties of the this compound framework and its constituent parts make it a subject of interest for studying enzyme-substrate interactions and designing potential inhibitors.
This compound is a synthetic intermediate, meaning it is a precursor molecule in the multi-step chemical construction of a final, biologically active compound. As established in the synthesis of chrysobactin, a protected form of the D-lysyl-L-serine dipeptide is formed en route to the final molecule. nih.gov This positions the framework as a crucial step in the synthetic pathway. Understanding the formation and reactivity of this intermediate is essential for optimizing the synthesis of chrysobactin and its analogues. The biosynthesis of such non-ribosomal peptides in nature is a complex, multi-step enzymatic process, and synthetic intermediates provide valuable models for studying these pathways. researchgate.net
While direct studies on the full dipeptide with amino acid transporters are limited, research on its component, O-benzyl-L-serine (BenSer), provides significant insights. Cancer cells exhibit an increased demand for amino acids to support their rapid growth and proliferation. nih.gov The L-type amino acid transporter 1 (LAT1) and Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) are key transporters that mediate the uptake of essential amino acids like leucine (B10760876) and glutamine.
Benzylserine has been identified as an inhibitor of both ASCT2 and LAT1. nih.gov Research has shown that by treating breast cancer cell lines (MCF-7, HCC1806, and MDA-MB-231) with benzylserine, the uptake of both leucine and glutamine was significantly inhibited. This disruption of intracellular amino acid homeostasis led to decreased cell viability and progression through the cell cycle. nih.gov These findings on a key constituent of this compound suggest that the dipeptide itself or its derivatives could be explored as potential modulators of amino acid transport, with the dipeptide structure potentially offering altered specificity or affinity for various transporters.
Table 2: Effect of Benzylserine (BenSer) on Breast Cancer Cells
| Cell Line | Effect of BenSer Treatment | Outcome | Reference |
| MCF-7 | Inhibition of leucine and glutamine uptake | Decreased cell viability and cell cycle progression | nih.gov |
| HCC1806 | Inhibition of leucine and glutamine uptake | Decreased cell viability and cell cycle progression | nih.gov |
| MDA-MB-231 | Inhibition of leucine and glutamine uptake | Decreased cell viability and cell cycle progression | nih.gov |
Design and Synthesis of Peptide Analogues for Receptor Binding Research
The incorporation of D-amino acids into peptides is a key strategy in medicinal chemistry to enhance stability against proteolysis and to modulate receptor binding affinity and selectivity. The this compound framework provides a valuable starting point for designing such peptide analogues.
The biological activity of many natural peptides containing D-amino acids is critically dependent on their specific stereochemistry. nih.gov For example, the siderophore activity of chrysobactin relies on its specific D-lysine configuration to effectively chelate and transport iron, which implies a stereospecific interaction with bacterial receptor proteins. nih.govresearchgate.net
By using this compound as a scaffold, researchers can systematically synthesize a series of peptide analogues where other amino acids are added or substituted. These analogues can then be used in binding assays to probe the structural requirements of the corresponding receptors, such as those involved in siderophore uptake. The use of labeled peptide ligands is a powerful technique for investigating these ligand-receptor interactions directly. nih.gov The synthesis and study of such analogues are essential for understanding the molecular basis of recognition and for designing novel molecules with tailored biological activities.
Modifications for Modulating Bioactivity Profiles
The bioactivity of peptides is intricately linked to their primary sequence and three-dimensional structure. Modifications to the this compound framework can be strategically employed to fine-tune its biological activity, receptor affinity, and pharmacokinetic properties. These modifications can target the side chains of either the D-lysine or the O-benzyl-L-serine residue.
The O-benzyl group on the L-serine residue also presents opportunities for modulating bioactivity. While serving as a protecting group in peptide synthesis, its presence in the final peptide can impact conformation and interaction with biological targets. chemimpex.com The aromatic nature of the benzyl group can participate in π-π stacking or hydrophobic interactions with receptor pockets. Modifications to the benzyl ring, such as the introduction of substituents (e.g., nitro, halo, or methoxy (B1213986) groups), can further refine these interactions and modulate the peptide's bioactivity.
Below is an interactive data table illustrating hypothetical modifications to the this compound framework and their potential impact on bioactivity, based on general principles of peptide chemistry.
| Modification Site | Type of Modification | Rationale for Bioactivity Modulation | Potential Outcome |
| D-Lysine (ε-amino group) | Acetylation | Neutralize positive charge, increase hydrophobicity | Altered receptor binding, enhanced membrane permeability |
| D-Lysine (ε-amino group) | Biotinylation | Introduce a high-affinity tag | Facilitate purification and detection in binding assays |
| O-benzyl-L-serine (benzyl ring) | p-Nitro substitution | Introduce an electron-withdrawing group | Modify electronic properties for altered receptor interactions |
| O-benzyl-L-serine (benzyl ring) | p-Methoxy substitution | Introduce an electron-donating group | Enhance hydrophobic interactions and potentially binding affinity |
Conformational Analysis of this compound Containing Peptides
Understanding the three-dimensional structure of peptides is paramount for elucidating their mechanism of action and for rational drug design. The conformational landscape of peptides containing the this compound motif can be investigated using a combination of spectroscopic techniques and computational modeling. The presence of the D-amino acid is expected to significantly influence the local backbone conformation, potentially inducing turns or other non-canonical secondary structures. science.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about peptide conformation and dynamics. chemrxiv.orgchemrxiv.org One- and two-dimensional NMR experiments can be used to assign the proton and carbon resonances of the peptide. From these assignments, crucial conformational parameters can be derived, including:
Nuclear Overhauser Effect (NOE): Provides information about through-space distances between protons, which is essential for determining the peptide's three-dimensional fold.
J-coupling constants: Relate to the dihedral angles of the peptide backbone and side chains.
Chemical shift index (CSI): Can be used to identify regions of regular secondary structure.
The following interactive data table summarizes the types of information that could be obtained from a conformational analysis of a hypothetical peptide containing the this compound framework.
| Analytical Technique | Parameter Measured | Structural Information Gained |
| Circular Dichroism | Molar ellipticity as a function of wavelength | Overall secondary structure content (α-helix, β-sheet, random coil) |
| 1H-NMR | Chemical shifts, J-coupling constants | Local backbone and side-chain torsion angles |
| 2D-NOESY NMR | Cross-peak intensities | Inter-proton distances, defining the 3D fold |
| Molecular Dynamics Simulation | Trajectories of atomic positions over time | Conformational flexibility and energetically favorable structures |
Methodological Advancements and Future Research Trajectories
Optimization of Synthetic Efficiency and Scalability for Research Material Production
The production of D-Lysyl-O-benzyl-L-serine for research purposes relies on established yet continually refined methods of peptide synthesis. The primary strategy is solid-phase peptide synthesis (SPPS), which offers a rapid and straightforward approach compared to solution-phase methods, avoiding multiple intermediate purification steps. The synthesis involves the sequential coupling of protected amino acids on a polymeric solid support.
Optimization of this process for efficiency and scalability involves several key considerations:
Choice of Synthetic Strategy: The two most common orthogonal protection schemes in SPPS are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. In the context of this compound, the O-benzyl (Bzl) protecting group on the serine residue is compatible with both. The Bzl group is stable under the mildly basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA). However, the final cleavage of the Bzl group requires strong acids like hydrogen fluoride (HF) or trifluoroacetic acid (TFMSA) in the Boc strategy, or catalytic hydrogenolysis in solution-phase synthesis.
Coupling Reagents: The efficiency of the peptide bond formation between the protected D-lysine and the resin-bound O-benzyl-L-serine is critical. A variety of activating reagents can be used, such as carbodiimides (e.g., DCC, DIC) often in combination with additives like HOBt or Oxyma to improve reaction rates and minimize racemization. Phosphonium (B103445) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective coupling reagents that can enhance synthetic efficiency.
Scalability: While SPPS is excellent for laboratory-scale synthesis, scaling up production for more extensive research presents challenges. These include managing the physical properties of the resin, ensuring efficient washing to remove excess reagents and by-products, and the cost of raw materials. The industrialization and regulation of protected amino acid derivatives have led to significant improvements in quality and availability, which aids in scalability. For large-scale production, a hybrid approach combining solid-phase and solution-phase techniques may be more cost-effective.
A typical synthetic workflow would involve anchoring Fmoc-Ser(Bzl)-OH to a suitable resin, followed by Fmoc deprotection and subsequent coupling with a doubly protected D-lysine derivative, such as Fmoc-D-Lys(Boc)-OH. The final dipeptide is then cleaved from the resin with simultaneous removal of the Boc side-chain protecting group using TFA.
Development of Novel Protecting Group Strategies for Serine and Lysine (B10760008) Residues
Protecting groups are fundamental to peptide synthesis, preventing unwanted side reactions at reactive functional moieties. The synthesis of this compound involves the protection of the α-amino group of D-lysine, the ε-amino group of the lysine side chain, and the hydroxyl group of the serine side chain. While the O-benzyl group for serine is specified, the choice of protection for the lysine residue is critical for synthetic success and potential further modifications.
The ε-amino group of lysine is highly nucleophilic and must be protected to prevent the formation of branched peptides. The tert-butoxycarbonyl (Boc) group is a common choice in Fmoc-based SPPS due to its stability to the basic conditions used for Fmoc removal and its lability to the final acid-mediated cleavage.
Recent advancements focus on developing new protecting groups to overcome limitations of existing ones, such as premature removal or side reactions.
For Lysine: Groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are notable. These are orthogonal to both Fmoc and Boc, as they are removed with dilute hydrazine, allowing for selective deprotection of the lysine side chain while the peptide remains on the solid support. This enables on-resin modifications such as fluorophore labeling or PEGylation at the lysine side chain. Newer groups like MeDmb (methyl dimethylbarbituric acid) derivatives are also being explored for their robust performance.
For Serine: While the benzyl (B1604629) (Bzl) ether is effective, it requires harsh cleavage conditions (strong acid or hydrogenolysis). The tert-butyl (tBu) ether is the standard protecting group in Fmoc chemistry, removed by TFA during the final cleavage. Trityl (Trt) ethers offer another alternative, which can be selectively deprotected on-resin, a feature useful for on-resin phosphorylation studies.
The development of biocompatible protecting groups that can be removed under mild, enzymatic, or photolytic conditions is a key area of future research. For example, the Aboc (aminobutanol carbamate) group can be removed by periodate treatment, and the Abac group can be cleaved using the natural cofactor pyridoxal 5′-phosphate (PLP). Such strategies could allow for the modification of this compound in the presence of sensitive biological molecules.
| Residue | Protecting Group | Abbreviation | Common Deprotection Conditions | Orthogonality Notes |
|---|---|---|---|---|
| Lysine (ε-amino) | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Orthogonal to Fmoc |
| Lysine (ε-amino) | Benzyloxycarbonyl | Z | Strong acid (HBr/AcOH), Catalytic Hydrogenolysis | Orthogonal to Fmoc |
| Lysine (ε-amino) | Allyloxycarbonyl | Aloc | Pd(0) catalyst | Orthogonal to Fmoc and Boc |
| Lysine (ε-amino) | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Orthogonal to Fmoc and Boc/tBu |
| Serine (hydroxyl) | Benzyl | Bzl | Strong acid (HF), Catalytic Hydrogenolysis | Common in Boc-SPPS |
| Serine (hydroxyl) | tert-Butyl | tBu | Acid (e.g., TFA) | Standard in Fmoc-SPPS |
| Serine (hydroxyl) | Trityl | Trt | Mild acid (can be selectively removed on-resin) | Useful for on-resin modifications |
Expanding the Scope of this compound in Peptide-Based Drug Discovery Research
Peptides are crucial regulators of physiological processes and have gained significant attention as therapeutic agents due to their high specificity and low toxicity. Dipeptides, in particular, are appealing for drug discovery and development because of their cost-effectiveness, potential for oral administration, and simplicity for structure-activity relationship (SAR) studies.
This compound can serve as a valuable scaffold in several drug discovery contexts:
Building Blocks for Larger Peptides: The inclusion of a D-amino acid (D-Lysine) can significantly increase the proteolytic stability of a larger peptide therapeutic, as natural proteases are stereospecific for L-amino acids. This dipeptide unit could be incorporated into a longer sequence to enhance its plasma stability and circulation time.
Peptidomimetics: The dipeptide can serve as a lead structure for the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved pharmacological properties. The specific arrangement of the basic side chain of lysine and the protected hydroxyl group of serine can be used to probe interactions with biological targets.
Drug Delivery: The cationic nature of the lysine residue can be exploited for drug delivery applications. For instance, it could be used to facilitate cell penetration or to target negatively charged biological surfaces.
Therapeutic Agents: Dipeptides themselves can exhibit biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties. Research could explore the inherent bioactivity of this compound or its derivatives. For example, dipeptides have been investigated for roles as antihypertensives and neuroprotective agents. The field of peptide therapeutics is expanding, with a steady pace of new compounds entering clinical development.
The primary challenge in peptide-based drug discovery remains issues like low oral bioavailability and rapid clearance. The structural features of this compound, particularly the D-amino acid, offer a rational starting point to address some of these limitations.
Computational Chemistry and Molecular Modeling in Predicting Peptide Conformations and Interactions
Computational methods are indispensable tools for understanding the structural and dynamic properties of peptides, guiding rational design in drug discovery. For a flexible molecule like this compound, these techniques can predict its preferred three-dimensional structures and how it might interact with a biological target.
Molecular Dynamics (MD) Simulations: MD simulations are a powerful technique to explore the conformational landscape of peptides in solution. By simulating the atomic motions over time, MD can reveal the different shapes (conformations) the dipeptide can adopt and the relative stability of these states. Advanced sampling techniques can be used to overcome energy barriers and ensure a thorough exploration of the peptide's conformational space.
Quantum Mechanics (QM): QM calculations provide a highly accurate description of the electronic structure of molecules. For peptides, QM can be used to study the geometry of the peptide bond, which can exhibit small but significant deviations from planarity. Fragment-based QM methods allow for the application of these computationally intensive calculations to larger systems by dividing the molecule into smaller, manageable pieces.
Integrated Approaches and Machine Learning: To improve predictive power, researchers often use integrated approaches. For example, an ensemble of peptide structures generated from MD simulations can be refined using experimental data from NMR spectroscopy in a Bayesian statistical framework. More recently, machine learning models trained on large datasets from MD simulations are being developed to predict the structural ensembles of peptides with remarkable speed and accuracy, achieving a significant improvement in efficiency over traditional simulations. These computational tools can filter large numbers of candidate molecules, discarding those with undesirable predicted properties and prioritizing promising ones for experimental testing.
The application of these computational methods to this compound can provide critical insights into its intrinsic conformational preferences, the influence of the D-amino acid on the backbone structure, and the orientation of its functional side chains, thereby accelerating its development for specific applications in biomaterials or drug discovery.
| Method | Primary Application for this compound | Key Insights Provided |
|---|---|---|
| Molecular Dynamics (MD) | Exploring the conformational ensemble in solution. | Identifies preferred 3D structures, flexibility, and dynamic behavior. |
| Quantum Mechanics (QM) | Accurate calculation of molecular geometry and electronic properties. | Provides detailed information on peptide bond planarity and charge distribution. |
| Hybrid QM/MM | Balancing accuracy and computational cost for interactions with larger molecules (e.g., receptors). | Models electronic effects of the dipeptide within the classical environment of a binding site. |
| Machine Learning (ML) Models | Rapid prediction of structural ensembles. | Offers simulation-quality predictions in a fraction of the computational time. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing D-Lysyl-O-benzyl-L-serine, and how can experimental reproducibility be ensured?
- Methodological Answer: The synthesis typically involves orthogonal protection strategies. For example, the benzyl group protects the serine hydroxyl during peptide coupling, while lysine’s ε-amino group may be protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. Reproducibility requires precise documentation of reaction conditions (solvent, temperature, stoichiometry) and purification methods (e.g., column chromatography gradients, HPLC parameters). Experimental sections should follow journal guidelines to include sufficient detail for replication, such as spectral data (NMR, HRMS) and purity thresholds (≥95% by HPLC) .
Q. How can researchers validate the identity and purity of this compound?
- Methodological Answer: Characterization relies on a combination of analytical techniques:
- NMR spectroscopy : Confirm regiochemistry (e.g., benzyl group position) via - and -NMR, comparing shifts to literature data for similar serine/lysine derivatives .
- Mass spectrometry : HRMS (High-Resolution MS) verifies molecular ion peaks matching the theoretical mass.
- HPLC : Use reverse-phase chromatography with UV detection to assess purity. Include retention times and mobile phase composition in reports .
Q. What are the primary applications of this compound in peptide synthesis?
- Methodological Answer: This compound serves as a building block for introducing serine residues with protected hydroxyl groups in solid-phase peptide synthesis (SPPS). The benzyl group prevents undesired side reactions during coupling or deprotection steps. Researchers should optimize coupling reagents (e.g., HBTU, DIC) and monitor reaction progress via Kaiser or chloranil tests for unreacted amines .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of this compound, particularly in non-racemic conditions?
- Methodological Answer: Enantiomeric purity requires chiral auxiliaries or catalysts. For example, asymmetric hydrogenation or organocatalytic methods (e.g., proline derivatives) can control the D-lysine configuration. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Contradictions in reported ee values may arise from solvent polarity or catalyst loading variations, necessitating systematic optimization .
Q. What analytical challenges arise in detecting trace impurities in this compound, and how can they be resolved?
- Methodological Answer: Impurities like deprotected serine or lysine byproducts require sensitive detection methods:
- LC-MS/MS : Identifies low-abundance species via fragmentation patterns.
- Ion-exchange chromatography : Separates charged impurities (e.g., free amino acids).
- Contradiction Analysis : Discrepancies in impurity profiles across studies may stem from differences in purification protocols (e.g., gradient elution vs. isocratic conditions). Cross-validate results using orthogonal techniques .
Q. How does the benzyl group in this compound influence its reactivity in catalytic processes (e.g., enzyme-mediated transformations)?
- Methodological Answer: The benzyl group’s steric bulk and hydrophobicity can inhibit enzyme-substrate interactions. To study this, perform kinetic assays (e.g., Michaelis-Menten kinetics) with and without the protecting group. Compare and values using enzymes like trypsin or peptidases. Unexpected results (e.g., enhanced stability) may suggest non-covalent interactions between the benzyl group and enzyme active sites .
Q. What strategies are effective for resolving contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?
- Methodological Answer: Discrepancies often arise from polymorphic forms or hydration states. Use:
- DSC (Differential Scanning Calorimetry) : Identify melting point variations due to crystal packing.
- Dynamic vapor sorption (DVS) : Assess hygroscopicity.
- Literature Cross-Referencing : Compare data across Reaxys, SciFinder, and peer-reviewed journals, prioritizing studies with rigorous experimental documentation .
Methodological Guidelines
- Data Reporting : Follow the Beilstein Journal’s standards for experimental sections, including detailed synthetic protocols and characterization data in supplementary materials .
- Literature Search : Use SciFinder or Reaxys to track prior synthesis methods and catalytic applications, filtering for peer-reviewed sources. Avoid non-scholarly databases like ChemSpider for critical data .
- Conflict Resolution : Address contradictory findings by replicating experiments under standardized conditions and reporting deviations (e.g., solvent purity, instrument calibration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
